

# Axl-IN-17: A Comparative Analysis of Kinase Selectivity and Off-Target Profiles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AxI-IN-17 |           |
| Cat. No.:            | B12387825 | Get Quote |

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical target due to its role in tumor progression, metastasis, and drug resistance. **AxI-IN-17** is a potent and orally bioavailable inhibitor of AXL, demonstrating significant antitumor activity. This guide provides a comparative analysis of **AxI-IN-17**'s kinome scan results and off-target profile against other notable AXL inhibitors: Bemcentinib (R428), Gilteritinib, and TP-0903. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity and unforeseen side effects. Kinome scanning technologies are employed to assess the inhibitory activity of a compound against a broad range of kinases.

**AxI-IN-17** is a highly potent AXL inhibitor with a reported IC50 value of approximately 3.0-3.2 nM[1][2]. While a comprehensive, quantitative kinome scan against a full panel of kinases is not publicly available, initial screening at a concentration of 1  $\mu$ M has shown that **AxI-IN-17** also inhibits other kinases, including TYRO3, MER, MET, and RON[1]. The lack of a detailed kinome scan limits a direct comparison of its broader selectivity profile.

Bemcentinib (R428) is a well-characterized and highly selective AXL inhibitor with an IC50 of 14 nM[3][4][5][6]. It exhibits greater than 50-fold selectivity over the other TAM family members, MER and TYRO3[3][5]. Kinome profiling has demonstrated its high selectivity, with one study



noting less than 10% inhibition across a panel of 133 kinases, highlighting its focused activity[7].

Gilteritinib, an approved therapeutic for FLT3-mutated acute myeloid leukemia, is a potent dual inhibitor of FLT3 and AXL[7][8][9]. Its IC50 for AXL is 0.73 nM[7]. A KINOMEscan assay performed at 100 nM showed its inhibitory activity against a panel of 468 kinases, confirming its potent inhibition of AXL and FLT3, as well as other kinases to a lesser extent[8][9][10].

TP-0903 is a multi-kinase inhibitor that potently targets AXL with a reported Kd of 8.2 nM[8][11]. A KdELECT assay revealed its binding affinity against a panel of kinases, identifying other relevant targets with Kd values below 100 nM, including FLT3, MERTK, JAK1/2/3, and ALK[8] [11].

## **Comparison of Kinase Inhibition Profiles**

The following tables summarize the available quantitative data for **AxI-IN-17** and its comparators.

| Inhibitor          | Target Kinase | IC50 / Kd (nM) | Reference    |
|--------------------|---------------|----------------|--------------|
| AxI-IN-17          | AXL           | 3.0 - 3.2      | [1][2]       |
| Bemcentinib (R428) | AXL           | 14             | [3][4][5][6] |
| Gilteritinib       | AXL           | 0.73           | [7]          |
| TP-0903            | AXL           | 8.2 (Kd)       | [8][11]      |

Table 1: Potency of Axl Inhibitors Against AXL Kinase. This table highlights the high potency of all four inhibitors against their primary target, AXL.

| Inhibitor | Off-Target Kinases (Inhibition at 1 μM) | Reference |
|-----------|-----------------------------------------|-----------|
| AxI-IN-17 | TYRO3, MER, MET, RON                    | [1]       |

Table 2: Known Off-Targets of **AxI-IN-17**. This table lists the kinases that **AxI-IN-17** has been reported to inhibit at a concentration of 1  $\mu$ M. A full quantitative profile is not available.



| Inhibitor          | Selectivity Notes                                                                               | Reference  |
|--------------------|-------------------------------------------------------------------------------------------------|------------|
| Bemcentinib (R428) | >50-fold selective for Axl over<br>Mer and Tyro3. <10% inhibition<br>across a 133-kinase panel. | [3][5][7]  |
| Gilteritinib       | Dual inhibitor of FLT3 and AXL. KINOMEscan at 100 nM shows a distinct inhibition profile.       | [8][9][10] |
| TP-0903            | Multi-kinase inhibitor. KdELECT assay identified multiple kinases with Kd < 100 nM.             | [8][11]    |

Table 3: Selectivity Overview of Comparator Axl Inhibitors. This table provides a qualitative and semi-quantitative summary of the selectivity of the comparator inhibitors.

## **Axl Signaling Pathway**

The AXL receptor tyrosine kinase plays a pivotal role in various cellular processes. Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and STAT signaling pathways.





Click to download full resolution via product page

**AXL Signaling Pathway** 



## **Experimental Protocols**

The data presented in this guide are derived from various experimental methodologies designed to assess kinase inhibitor activity and selectivity.

Biochemical Kinase Assays (e.g., IC50 determination): These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method involves incubating the kinase, a substrate (often a peptide), and ATP (sometimes radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinome Scanning (e.g., KINOMEscan™, KdELECT™): These are high-throughput screening platforms that assess the binding affinity or inhibitory activity of a compound against a large panel of kinases.

- Binding Assays (e.g., KINOMEscan<sup>™</sup>, KdELECT<sup>™</sup>): These competition binding assays
  measure the ability of a test compound to displace a known, immobilized ligand from the
  ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is
  quantified, and a reduction in this signal in the presence of the test compound indicates
  binding. The results can be expressed as percent inhibition at a given concentration or as a
  dissociation constant (Kd).
- Activity-Based Assays: These assays measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.

Cellular Phosphorylation Assays: To confirm the activity of an inhibitor within a cellular context, these assays measure the phosphorylation status of the target kinase and its downstream substrates. Cells are treated with the inhibitor, and then cell lysates are analyzed by techniques such as Western blotting or ELISA using phospho-specific antibodies. A reduction in the phosphorylation of AXL and its downstream effectors like AKT and ERK would indicate effective target engagement in cells.

# **Experimental Workflow for Kinase Inhibitor Profiling**

The general workflow for characterizing the selectivity of a kinase inhibitor is as follows:





Click to download full resolution via product page

Kinase Inhibitor Profiling Workflow



### Conclusion

**AxI-IN-17** is a potent inhibitor of the AXL receptor tyrosine kinase. While its high potency is evident, a comprehensive understanding of its kinome-wide selectivity is currently limited by the lack of publicly available detailed kinome scan data. In comparison, Bemcentinib (R428) stands out for its high selectivity for AXL over other kinases, including its close family members MER and TYRO3. Gilteritinib and TP-0903 are also potent AXL inhibitors but exhibit a broader multi-kinase inhibition profile. The choice of an AXL inhibitor for research or therapeutic development will depend on the desired balance between potent on-target activity and the potential for off-target effects. Further studies providing a detailed, quantitative kinome scan of **AxI-IN-17** are warranted to fully assess its off-target profile and to enable a more direct and comprehensive comparison with other AXL inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. JCI Insight TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gilteritinib: potent targeting of FLT3 mutations in AML PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Axl-IN-17: A Comparative Analysis of Kinase Selectivity and Off-Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387825#axl-in-17-kinome-scan-results-and-off-target-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com